molecular formula C6H4Cl2FP B1626475 p-Fluorophenyldichlorophosphine CAS No. 5510-93-0

p-Fluorophenyldichlorophosphine

Cat. No. B1626475
Key on ui cas rn: 5510-93-0
M. Wt: 196.97 g/mol
InChI Key: XMDBKXFFPNRIQD-UHFFFAOYSA-N
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Patent
US07767852B2

Procedure details

A mixture of 3.4 mol of PCl3 and 1.2 mol of AlCl3 (98% pure) was placed under an argon atmosphere in a 1 l flask which was provided with a thermostated jacket, mechanical stirring, thermometer and reflux condenser at 73° C. 0.8 mol of fluorobenzene was subsequently added over a period of 30 minutes, with a gentle stream of argon being passed through the reaction flask. The reaction mixture was stirred for 3 hours, cooled to 60° C. and 1.25 mol of pyridine were slowly added over a period of 45 minutes. The reaction was exothermic and mist was formed. The mixture was subsequently stirred for another 30 minutes at 60° C. A nonuniform solid in the form of large lumps precipitated, and this could not be separated off via a suction filter but only by filtration. The filtration residue was washed with petroleum ether. The filtrate and the washings were combined and distilled, giving 73.3 g of p-fluorophenyldichlorophosphine in a yield of 47% of theory.
Name
Quantity
3.4 mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mol
Type
reactant
Reaction Step One
Quantity
0.8 mol
Type
reactant
Reaction Step Two
Quantity
1.25 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([Cl:4])(Cl)[Cl:2].[Al+3].[Cl-].[Cl-].[Cl-].[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.N1C=CC=CC=1>>[F:9][C:10]1[CH:15]=[CH:14][C:13]([P:1]([Cl:4])[Cl:2])=[CH:12][CH:11]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
3.4 mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
1.2 mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
0.8 mol
Type
reactant
Smiles
FC1=CC=CC=C1
Step Three
Name
Quantity
1.25 mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
73 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed under an argon atmosphere in a 1 l flask
CUSTOM
Type
CUSTOM
Details
which was provided with a thermostated jacket, mechanical stirring, thermometer
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 60° C.
CUSTOM
Type
CUSTOM
Details
mist was formed
STIRRING
Type
STIRRING
Details
The mixture was subsequently stirred for another 30 minutes at 60° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
A nonuniform solid in the form of large lumps precipitated
CUSTOM
Type
CUSTOM
Details
this could not be separated off via a suction
FILTRATION
Type
FILTRATION
Details
filter but only by filtration
WASH
Type
WASH
Details
The filtration residue was washed with petroleum ether
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)P(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 73.3 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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